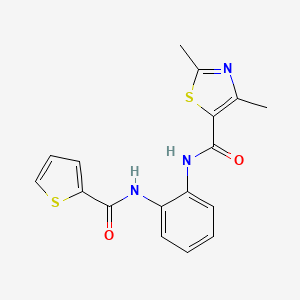

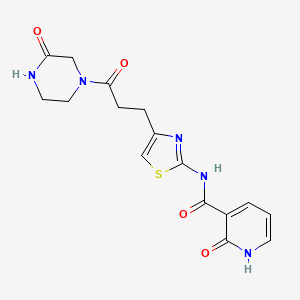

2,4-dimethyl-N-(2-(thiophene-2-carboxamido)phenyl)thiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,4-dimethyl-N-(2-(thiophene-2-carboxamido)phenyl)thiazole-5-carboxamide” is a compound that falls under the category of 2,4-disubstituted thiazoles . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring greatly affect the biological outcomes .

Synthesis Analysis

The synthesis of 2,4-disubstituted thiazoles typically involves a reaction between an amide and phosphorus pentasulfide, followed by condensation with a ketone . The reaction mixture is heated in a water bath, and after the addition of the ketone solution, it is refluxed for 30 minutes . The reaction mixture is then layered with water, and the upper layer is discarded . The lower layer is made alkaline with sodium hydroxide and extracted with ether . The extract is dried with anhydrous sodium sulfate, filtered, and distilled at atmospheric pressure .

Scientific Research Applications

Antibacterial Activity

2,4-Disubstituted thiazoles have been found to exhibit significant antibacterial properties . For instance, a series of biquinoline derivatives containing a 2,4-disubstituted thiazole moiety showed promising antibacterial activities .

Antifungal Activity

These compounds also demonstrate antifungal activities . The same series of biquinoline derivatives mentioned above were also tested for their antifungal activities .

Anti-inflammatory Activity

2,4-Disubstituted thiazoles have been reported to possess anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.

Antitumor and Cytotoxic Activity

Some 2,4-disubstituted thiazoles have shown potent effects on prostate cancer cells . This suggests that they could be explored further for their potential as antitumor agents.

Antitubercular Activity

These compounds have also been found to exhibit antitubercular activities . This could make them useful in the development of new treatments for tuberculosis.

Antidiabetic Activity

2,4-Disubstituted thiazoles have been reported to show antidiabetic properties . This suggests that they could be used in the development of new antidiabetic drugs.

Antiviral Activity

These compounds have also been found to possess antiviral properties . This could make them potential candidates for the development of new antiviral drugs.

Antioxidant Activity

A series of N2-[2-chloro-4(3,4,5-trimethoxy phenyl azetidin-1-yl]-N 4-(substituted aryl)-1,3-thiazole-2,4-diamine were synthesized and screened for their in vitro antioxidant activity .

properties

IUPAC Name |

2,4-dimethyl-N-[2-(thiophene-2-carbonylamino)phenyl]-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S2/c1-10-15(24-11(2)18-10)17(22)20-13-7-4-3-6-12(13)19-16(21)14-8-5-9-23-14/h3-9H,1-2H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZNZNFXDOGKCRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2525279.png)

![2-Methyl-4-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2525283.png)

![(E)-1-(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2525286.png)

![2-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]amino}-N-methylbenzenecarboxamide](/img/structure/B2525288.png)

![2-Amino-4-(furan-2-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2525291.png)

![N-(4-chlorophenyl)-N'-(1-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-2-cyanovinyl)urea](/img/structure/B2525294.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B2525296.png)

![2-[(2-Aminophenyl)thio]-5-nitrobenzonitrile](/img/structure/B2525297.png)

![4-[(Z)-2-Cyano-3-[(4-methoxyphenyl)methylamino]-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2525299.png)

![3-{4-[Methyl(propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B2525301.png)